molecular formula C20H20O4 B3752082 7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one

7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one

Cat. No.: B3752082
M. Wt: 324.4 g/mol
InChI Key: YJSUVPCDNYMADE-UHFFFAOYSA-N
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Description

7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one typically involves the cyclocondensation of O-butylated eugenol with various nitriles. The phenolic hydroxyl group in eugenol is quantitatively alkylated with iodobutane by interphase catalysis in an 18-crown-6/KOH system. The resulting ester is then used without purification for subsequent cyclocondensation reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-4-one compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects are believed to be mediated through the modulation of pain receptors and inflammatory pathways . The compound may also interact with enzymes and proteins involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one stands out due to its unique combination of butoxy and methylphenoxy substituents, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-butoxy-3-(3-methylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-3-4-10-22-15-8-9-17-18(12-15)23-13-19(20(17)21)24-16-7-5-6-14(2)11-16/h5-9,11-13H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSUVPCDNYMADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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